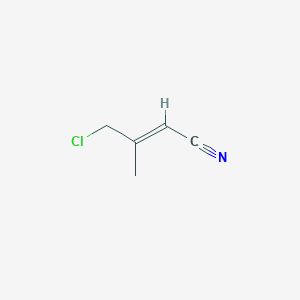
4-Chloro-3-methy-2-butenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
4-Chloro-3-methy-2-butenenitrile can be synthesized through multiple routes. One common method involves the reaction of diethyl cyanomethylphosphonate with chloroacetone . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
化学反応の分析
4-Chloro-3-methy-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemical Synthesis
1. Intermediate in Organic Synthesis
4-Chloro-3-methyl-2-butenenitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of specialty chemicals and pharmaceuticals due to its reactive functional groups, which facilitate further chemical transformations. For example, it can be converted into more complex molecules through nucleophilic substitution reactions or addition reactions, making it valuable in the development of new drugs and agrochemicals .
2. Synthesis of Natural Products
The compound has been reported as a precursor in the synthesis of carotenoids and other natural products. Its ability to undergo specific reactions allows chemists to construct complex structures that are essential in the pharmaceutical and nutraceutical industries. The synthesis process often involves coupling reactions with other organic compounds to form larger, biologically active molecules .
Agricultural Applications
1. Herbicide Development
Research indicates that 4-chloro-3-methyl-2-butenenitrile can be used in the development of herbicides. Its chemical structure allows it to act on specific plant pathways, inhibiting growth and effectively controlling weed populations. Studies have shown that formulations containing this compound can offer selective herbicidal activity, making it a candidate for environmentally friendly agricultural practices .
2. Plant Growth Regulators
In addition to herbicides, this compound has potential as a plant growth regulator. It has been shown to influence plant metabolism and growth patterns, which could lead to improved crop yields and resilience against environmental stressors .
Food Technology
1. Food Coloring Agent
4-Chloro-3-methyl-2-butenenitrile has been identified as a potential food coloring agent that is considered safe for human consumption. Its application in food technology is based on its ability to impart color without adverse health effects, contributing to the aesthetic appeal of food products .
2. Flavor Enhancement
Beyond coloring, there is ongoing research into its use as a flavor enhancer in food products. The compound's unique chemical properties may allow it to interact with other flavor compounds, enhancing the overall sensory experience of food products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Herbicidal Activity | Investigated the efficacy of 4-chloro-3-methyl-2-butenenitrile in controlling weed growth | Showed significant reduction in weed biomass with minimal impact on crop plants |
| Synthesis of Carotenoids | Explored the use of 4-chloro-3-methyl-2-butenenitrile as a precursor | Successfully synthesized various carotenoid derivatives with high yields |
| Food Safety Assessment | Evaluated the safety of using 4-chloro-3-methyl-2-butenenitrile as a food coloring agent | Confirmed its safety for human consumption under regulated conditions |
作用機序
The mechanism by which 4-Chloro-3-methy-2-butenenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
4-Chloro-3-methy-2-butenenitrile can be compared with other similar compounds such as:
4-Chloro-3-methylbut-2-enenitrile: Similar in structure but may have different reactivity and applications.
4-Chloro-3-methylcrotononitrile: Another related compound with potential differences in chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and suitability for various applications in research and industry .
特性
CAS番号 |
4450-34-4 |
|---|---|
分子式 |
C5H6ClN |
分子量 |
115.56 g/mol |
IUPAC名 |
4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |
InChIキー |
BSJPXSSFMNEOQV-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)CCl |
正規SMILES |
CC(=CC#N)CCl |
同義語 |
4-Chlor-3-methyl-crotononitril; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















